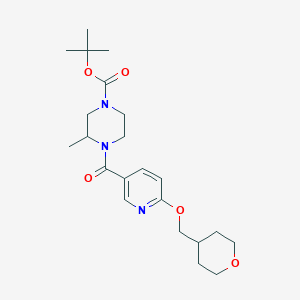
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea, also known as CEP-26401, is a novel small molecule inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). It has been found to have potential therapeutic applications in cancer treatment, as well as other diseases related to abnormal gene expression.
作用機序
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea works by inhibiting the histone acetyltransferase activity of PCAF, which is involved in the acetylation of histones and other proteins that regulate gene expression. By blocking this activity, 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea can alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been found to have anti-inflammatory and neuroprotective effects, suggesting potential therapeutic applications in other diseases beyond cancer.
実験室実験の利点と制限
One advantage of 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea is its specificity for PCAF, which makes it a valuable tool for studying the role of this enzyme in gene regulation and disease. However, its potency and efficacy may vary depending on the specific cancer type and genetic background, which could limit its effectiveness in certain contexts.
将来の方向性
There are several potential future directions for research on 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea. One area of interest is the development of more potent and selective PCAF inhibitors, which could have even greater therapeutic potential in cancer and other diseases. Another direction is the investigation of the mechanisms underlying 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea's anti-inflammatory and neuroprotective effects, which could lead to the development of novel therapies for these conditions. Finally, further studies are needed to evaluate the safety and efficacy of 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea in clinical trials, with the ultimate goal of bringing this promising drug to market for the benefit of patients.
合成法
The synthesis of 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea involves several steps, including the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 4-methylbenzoyl isocyanate to yield the pyrazinone intermediate, which is further reacted with m-tolyl isocyanate to produce the final product.
科学的研究の応用
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that it can inhibit the growth of cancer cells by blocking the activity of PCAF, which is involved in the regulation of gene expression. This inhibition leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the suppression of tumor growth.
特性
IUPAC Name |
1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-4-3-5-13(10-12)22-19(26)23-17-18(25)24(9-8-21-17)14-6-7-16(27-2)15(20)11-14/h3-11H,1-2H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLNZROFKSCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

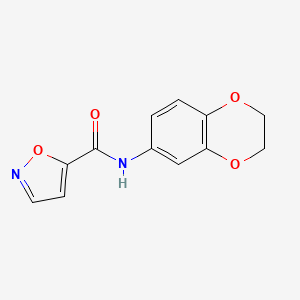
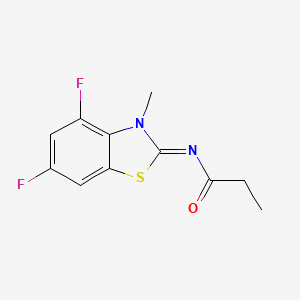
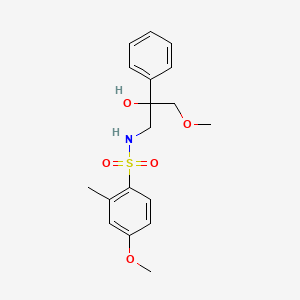
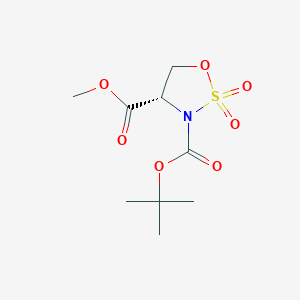
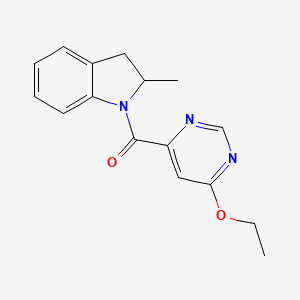
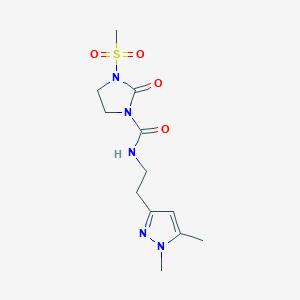
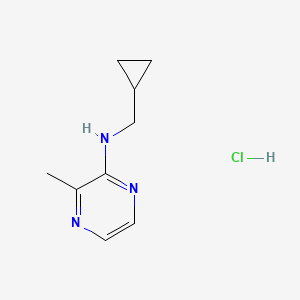

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
![(2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769637.png)
